2-Propylhept-6-en-1-ol

Description

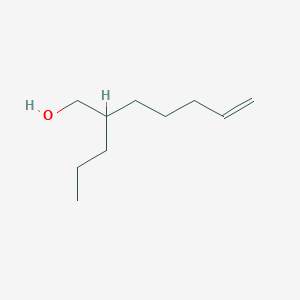

Structure

3D Structure

Properties

IUPAC Name |

2-propylhept-6-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h3,10-11H,1,4-9H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIHNVWQEKXNGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCC=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Propylhept 6 En 1 Ol

Retrosynthetic Analysis of the 2-Propylhept-6-en-1-ol Carbon Skeleton

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, several logical disconnections can be proposed to devise potential synthetic routes.

Disconnection A (Aldol-type): Cleavage of the C4-C5 bond suggests a precursor that could be formed via an aldol-type reaction, although the specific placement of the double bond in the final product presents a challenge for standard aldol (B89426) condensation protocols.

Disconnection B (Grignard/Alkylation): Breaking the C2-C3 bond points towards a Grignard reaction, where a propylmagnesium halide could react with a suitable C7 epoxide, or alternatively, a C7 Grignard reagent could react with butanal.

Disconnection C (Olefin Metathesis): The C=C double bond at the 6-position is an ideal target for retrosynthetic cleavage via olefin metathesis, suggesting a cross-metathesis reaction between two simpler terminal alkenes.

Disconnection D (Cross-Coupling): Breaking the C5-C6 bond suggests a cross-coupling strategy, potentially linking an allyl group to a C7 alkyl fragment.

These primary disconnections form the basis for the detailed synthetic strategies discussed below.

Carbon-Carbon Bond Formation Strategies

The construction of the this compound framework can be achieved using various carbon-carbon bond formation reactions.

The Grignard reaction is a fundamental method for forming carbon-carbon bonds by adding an organomagnesium halide to a carbonyl group or an epoxide. organic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, one plausible route involves the nucleophilic attack of a Grignard reagent on an epoxide.

Specifically, propylmagnesium bromide can be reacted with 2-(pent-4-en-1-yl)oxirane. The Grignard reagent will preferentially attack the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired carbon skeleton after an acidic workup. masterorganicchemistry.com

An alternative Grignard approach involves the reaction of 4-pentenylmagnesium bromide with butanal. The resulting secondary alcohol would then require oxidation to a ketone, followed by another Grignard reaction with a propylmagnesium halide and subsequent dehydration and reduction steps, making this a more convoluted pathway. Grignard reagents are known to react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. leah4sci.com

| Reactant 1 | Reactant 2 | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|

| Propylmagnesium bromide | 2-(pent-4-en-1-yl)oxirane | Epoxide ring-opening | Direct formation of the carbon skeleton | Availability of the substituted epoxide precursor |

| 4-Pentenylmagnesium bromide | Butanal | Addition to aldehyde | Utilizes simple starting materials | Multi-step process requiring oxidation/further reaction |

The aldol condensation is a powerful tool for C-C bond formation, typically involving the reaction of an enolate with a carbonyl compound. sigmaaldrich.com While a direct aldol condensation to form this compound is not straightforward due to the position of the terminal alkene, this method is industrially significant for producing the saturated analogue, 2-propylheptanol. The industrial process involves the Rh-catalyzed hydroformylation of butene to valeraldehyde (B50692) (pentanal), followed by an aldol condensation of two pentanal molecules, and subsequent hydrogenation. google.com

For the target unsaturated alcohol, a mixed or crossed aldol reaction could be envisioned, for instance, between the enolate of pentanal and 4-pentenal. youtube.comyoutube.com However, such reactions are often plagued by a lack of selectivity, producing a mixture of self-condensation and crossed-condensation products. youtube.com Achieving a clean crossed aldol reaction typically requires strategies where one carbonyl partner cannot enolize or by using a pre-formed enolate like a lithium enolate. youtube.comyoutube.com After the initial aldol addition, the resulting β-hydroxy aldehyde would need to be selectively reduced to the diol, followed by selective manipulation of the hydroxyl groups to achieve the final structure, representing a lengthy and complex route.

Olefin metathesis has emerged as a highly versatile and efficient method for the formation of carbon-carbon double bonds. nih.govuwindsor.ca A cross-metathesis (CM) reaction is particularly well-suited for the synthesis of this compound. This strategy involves the reaction of two different alkenes in the presence of a catalyst, typically a ruthenium-based complex like a Grubbs or Hoveyda-Grubbs catalyst. researchgate.netsigmaaldrich.com

A feasible approach would be the cross-metathesis of 1-pentene (B89616) with 5-hexen-1-ol. The reaction would join the two olefin fragments, releasing ethylene (B1197577) as a byproduct and directly forming the desired this compound skeleton. The efficiency of cross-metathesis can be influenced by the catalyst choice and reaction conditions, with modern catalysts showing high tolerance for various functional groups, including alcohols. nih.gov

| Reactant 1 | Reactant 2 | Catalyst Example | Key Transformation | Advantages | Disadvantages |

|---|---|---|---|---|---|

| 1-Pentene | 5-Hexen-1-ol | Grubbs II Catalyst | Cross-Metathesis (CM) | High atom economy, directness, functional group tolerance | Cost of catalyst, potential for homodimerization byproducts |

Palladium and nickel-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis for constructing C-C bonds.

The Stille coupling reaction involves the coupling of an organostannane (organotin) compound with an organic halide or pseudohalide, catalyzed by a palladium complex. jk-sci.comwikipedia.org A potential synthesis of this compound could involve the coupling of allyltributyltin with a suitable C7 electrophile, such as 1-iodo-2-propylbutane, which would need to be synthesized separately. The Stille reaction is known for its tolerance of a wide array of functional groups, though the toxicity of organotin compounds is a significant drawback. wikipedia.orglibretexts.org

Nickel-catalyzed cross-couplings have gained prominence as a powerful alternative, often utilizing more accessible and less toxic organometallic reagents. digitellinc.com These reactions can couple various organic electrophiles. semanticscholar.orgacs.org For instance, a nickel-catalyzed reductive cross-coupling could potentially be developed to connect an allyl halide with a C7 alkyl halide. A key advantage of nickel catalysis is the possibility of achieving asymmetric synthesis through the use of chiral ligands, which would be relevant if targeting chiral analogues of the product. mit.educore.ac.uk

Carbenoid insertion reactions offer a distinct approach to C-C bond formation by inserting a carbene or carbenoid species into a C-H bond. rsc.orgbeilstein-journals.org These reactions are typically catalyzed by rhodium or copper complexes. rsc.orglibretexts.org

Synthesizing this compound via this method is theoretically conceivable but synthetically challenging. An intermolecular approach would require the highly selective insertion of a carbenoid into a specific C-H bond of a hydrocarbon precursor, a process that is difficult to control. An intramolecular variant could be designed, but it would necessitate a complex precursor designed to place a carbenoid precursor in proximity to the target C-H bond for cyclization, followed by ring-opening. While powerful for synthesizing complex cyclic systems, carbenoid insertion is generally not the most direct or practical method for constructing a simple acyclic alcohol like this compound compared to the other methodologies discussed. snnu.edu.cnchemrxiv.org

Pauson-Khand Reaction and Related Cycloaddition Strategies

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a prominent method for the synthesis of α,β-cyclopentenones. nih.govnrochemistry.comwikipedia.orgbeilstein-journals.orgjk-sci.com While not a direct route to this compound, it can be envisioned as a key step in a multi-step synthesis. For instance, the intermolecular Pauson-Khand reaction of 1-pentyne (B49018) and propene could theoretically yield a cyclopentenone intermediate. Subsequent ring-opening and reduction steps would be necessary to arrive at the target structure.

The regioselectivity of the intermolecular Pauson-Khand reaction can be a challenge, often favoring the placement of the larger alkyne substituent adjacent to the newly formed carbonyl group. nrochemistry.comjk-sci.com The reactivity of the alkene component is also a critical factor, with strained cyclic alkenes generally showing higher reactivity than simple terminal alkenes like propene. nrochemistry.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref. |

| Alkyne | Alkene | Cobalt Carbonyl | Cyclopentenone | nrochemistry.comjk-sci.com |

| 1-Pentyne | Propene | Co₂(CO)₈ | 2-Propylcyclopent-2-en-1-one (potential intermediate) | - |

Functional Group Interconversion Strategies

Functional group interconversions provide versatile methods to introduce the alcohol and alkene functionalities into a pre-existing carbon skeleton.

Reduction of Carbonyl Precursors to Unsaturated Alcohols

A common and effective strategy for the synthesis of this compound involves the selective reduction of a corresponding carbonyl precursor, such as 2-propylhept-6-enal or a related carboxylic acid derivative. A variety of reducing agents are available to effect this transformation, with the choice of reagent often dictated by the presence of other functional groups, particularly the carbon-carbon double bond.

For the reduction of an unsaturated aldehyde like 2-propylhept-6-enal, chemoselective reducing agents that preferentially reduce the carbonyl group over the alkene are required. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often suitable for this purpose, especially under controlled conditions (e.g., low temperature). For the reduction of a corresponding carboxylic acid or ester, a more powerful reducing agent like lithium aluminum hydride (LiAlH₄) would be necessary. wikipedia.org

| Carbonyl Precursor | Reducing Agent | Product |

| 2-Propylhept-6-enal | Sodium Borohydride (NaBH₄) | This compound |

| Methyl 2-propylhept-6-enoate | Lithium Aluminum Hydride (LiAlH₄) | This compound |

Elimination Reactions for Alkene Formation

The terminal alkene moiety of this compound can be introduced via an elimination reaction from a suitable precursor. For example, a diol, such as 2-propylheptane-1,7-diol, could undergo a regioselective elimination to form the desired terminal alkene. This typically requires the selective activation of the terminal hydroxyl group (e.g., conversion to a tosylate or mesylate) followed by treatment with a non-nucleophilic base.

Another approach involves the Wittig reaction, which can be used to construct the alkene and introduce the propyl group simultaneously. For instance, the reaction of a phosphonium (B103445) ylide derived from propyl bromide with a protected hydroxy-aldehyde could form the carbon-carbon double bond. Subsequent deprotection and reduction of an ester group would yield the target alcohol. masterorganicchemistry.comwikipedia.orgcolab.wsresearchgate.net

Stereoselective and Asymmetric Synthesis of this compound and its Stereoisomers

The synthesis of specific stereoisomers of this compound requires the use of stereoselective or asymmetric synthetic methods.

Enantioselective Catalysis in Alkene and Alcohol Synthesis

Enantioselective catalysis provides a powerful tool for the synthesis of chiral alcohols. One potential strategy involves the asymmetric reduction of a prochiral ketone precursor, 2-propylhept-6-en-one. Catalytic systems employing chiral ligands, such as those based on transition metals (e.g., ruthenium, rhodium, iridium) in transfer hydrogenation reactions, can afford the desired alcohol with high enantioselectivity. wikipedia.org

Alternatively, the chiral center can be established during the formation of the carbon skeleton. For example, an enantioselective allylation of pentanal with an appropriate allylating agent in the presence of a chiral catalyst could directly generate a precursor to this compound with a defined stereochemistry at the alcohol-bearing carbon. lookchem.comacs.orgnih.gov

| Reaction Type | Substrates | Catalyst/Reagent | Key Feature |

| Asymmetric Reduction | 2-Propylhept-6-en-one | Chiral Ru, Rh, or Ir catalyst | Enantioselective ketone reduction |

| Enantioselective Allylation | Pentanal, Allylating agent | Chiral Lewis Acid or Transition Metal Catalyst | Asymmetric C-C bond formation |

Diastereoselective Control in Multi-Step Sequences

In synthetic sequences that generate multiple stereocenters, diastereoselective control is crucial. While this compound itself has only one stereocenter, synthetic intermediates may have multiple chiral centers where relative stereochemistry must be controlled.

For instance, a diastereoselective aldol reaction between propanal and a chiral enolate derived from a heptanal (B48729) derivative could be employed to set the stereochemistry at the carbon bearing the propyl group and a hydroxyl group. Subsequent functional group manipulations would then be required to arrive at the final target.

Diastereoselective addition of a propyl Grignard reagent to a chiral α,β-unsaturated aldehyde, such as (R)- or (S)-hept-2-enal, could also be a viable strategy. The stereochemical outcome of such reactions is often influenced by the existing stereocenter in the substrate and can be predicted using models like the Felkin-Anh or Cram-chelation model. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The development of synthetic routes for this compound that align with the principles of green chemistry is crucial for sustainable chemical production. Key areas of focus include the use of environmentally benign catalysts and the reduction or replacement of hazardous organic solvents.

Utilization of Sustainable Catalytic Systems

The integration of advanced catalytic systems is a cornerstone of green organic synthesis, offering pathways to increased reaction selectivity and reduced waste. mdpi.com While specific research on sustainable catalytic systems for the synthesis of this compound is not extensively detailed in the provided search results, general principles of green catalysis can be applied. The development of novel catalytic materials that can operate under mild conditions is a key focus in green chemistry, aiming to improve reaction efficiency and minimize waste. mdpi.com For instance, the use of heterogeneous catalysts, such as zeolites, has demonstrated success in achieving high conversion and selectivity in other organic transformations, offering a potential avenue for the synthesis of this compound. colab.ws Biocatalysis, employing enzymes as catalysts, also presents an environmentally friendly approach, often proceeding under mild conditions with high specificity. mdpi.com The goal is to design and utilize green catalysts that promote sustainable synthesis. mdpi.com

Table 1: Potential Sustainable Catalytic Approaches for Organic Synthesis

| Catalytic Approach | Potential Advantages in Synthesis | General Examples |

| Heterogeneous Catalysis | Ease of separation from product, potential for recyclability, enhanced stability. | Zeolites (e.g., H-beta, H-mordenite) colab.ws, metal oxides. |

| Biocatalysis | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions (temperature, pressure), biodegradable. | Lipases, oxidoreductases. |

| Photoredox Catalysis | Utilizes visible light as a renewable energy source, enables novel reaction pathways. | Ruthenium or Iridium complexes, organic dyes. rsc.orgrsc.org |

| Organocatalysis | Metal-free, often less toxic and less sensitive to air and moisture. | Proline, DMAP. |

Solvent Minimization and Alternative Reaction Media

Solvents are a major contributor to the environmental footprint of chemical processes. researchgate.net Therefore, a key aspect of green chemistry involves minimizing solvent use or replacing traditional, often hazardous, organic solvents with more sustainable alternatives. While specific solvent minimization strategies for the synthesis of this compound are not detailed in the search results, general principles for greener reaction media are well-established.

Table 2: Alternative Reaction Media for Greener Synthesis

| Reaction Medium | Key Advantages | Example Applications in Organic Synthesis |

| Water | Non-toxic, non-flammable, abundant, inexpensive. | Hydrolysis reactions, some catalytic hydrogenations. rsc.org |

| Deep Eutectic Solvents (DESs) | Low volatility, non-flammable, often biodegradable, tunable properties. | Synthesis of 2-aminoimidazoles. mdpi.com |

| **Supercritical Fluids (e.g., scCO₂) ** | Gaseous at ambient conditions (easy removal), non-toxic, non-flammable. | Extractions, some catalytic reactions. |

| Solvent-Free (Neat) Conditions | Eliminates solvent waste, can lead to higher reaction rates. | Certain condensation and rearrangement reactions. researchgate.net |

| Bio-derived Solvents | Renewable feedstock, potential for biodegradability. | Cyrene, 2-Methyltetrahydrofuran. |

Chemical Reactivity and Derivatization of 2 Propylhept 6 En 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group (-CH₂OH) is a versatile functional group that can undergo oxidation, esterification, etherification, and nucleophilic substitution reactions. These transformations allow for the introduction of new functional groups and the extension of the carbon skeleton.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the primary alcohol in 2-Propylhept-6-en-1-ol can be controlled to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. Milder reagents will selectively oxidize the alcohol to an aldehyde, while stronger oxidizing agents will proceed to the carboxylic acid.

To Aldehydes: Reagents such as Pyridinium chlorochromate (PCC) are commonly used for the controlled oxidation of primary alcohols to aldehydes. The reaction with this compound would yield 2-Propylhept-6-enal, preserving the terminal double bond.

To Carboxylic Acids: Stronger oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol directly to a carboxylic acid. This reaction transforms this compound into 2-Propylhept-6-enoic acid. Care must be taken as some strong oxidants can also react with the alkene.

| Starting Material | Reagent | Product | Product Class |

|---|---|---|---|

| This compound | Pyridinium chlorochromate (PCC) | 2-Propylhept-6-enal | Aldehyde |

| This compound | Potassium permanganate (KMnO₄) | 2-Propylhept-6-enoic acid | Carboxylic Acid |

Esterification and Etherification Reactions

The hydroxyl group can be readily converted into ester and ether linkages, which are common functional groups in organic chemistry.

Esterification: In the presence of an acid catalyst, this compound can react with a carboxylic acid in a process known as Fischer esterification to form an ester. For instance, reacting it with acetic acid would produce 2-propylhept-6-en-1-yl acetate.

Etherification: The Williamson ether synthesis provides a pathway to form ethers. This two-step process involves first deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form a nucleophilic alkoxide. This alkoxide can then react with an alkyl halide (e.g., ethyl bromide) via an Sₙ2 reaction to yield an ether, such as 1-ethoxy-2-propylhept-6-ene.

| Reaction Type | Reactants | Product |

|---|---|---|

| Esterification | This compound + Acetic Acid (H⁺ catalyst) | 2-propylhept-6-en-1-yl acetate |

| Etherification | 1) this compound + NaH 2) Ethyl bromide | 1-ethoxy-2-propylhept-6-ene |

Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon

The hydroxyl group (-OH) is a poor leaving group for nucleophilic substitution. Therefore, it must first be converted into a better leaving group. This is typically achieved by protonating it with a strong acid to form water (-OH₂⁺), a good leaving group, or by converting it into a sulfonate ester (e.g., a tosylate), which is an excellent leaving group. Once converted, a nucleophile can attack the adjacent carbon. For example, reaction with hydrogen bromide (HBr) would convert the alcohol to 7-bromo-6-propylhept-1-ene.

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. This allows for a variety of addition and cycloaddition reactions.

Addition Reactions (e.g., Hydrogenation, Halogenation, Hydroboration-Oxidation)

Addition reactions break the pi bond of the alkene to form two new sigma bonds.

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation. In the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni), hydrogen gas (H₂) adds across the double bond to yield the saturated alcohol, 2-Propylheptan-1-ol.

Halogenation: Alkenes readily react with halogens like bromine (Br₂) and chlorine (Cl₂) in an electrophilic addition reaction. The reaction of this compound with bromine would result in the formation of 6,7-dibromo-2-propylheptan-1-ol.

Hydroboration-Oxidation: This is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. wikipedia.org First, borane (B79455) (BH₃) adds across the double bond, with the boron atom attaching to the less-substituted carbon. libretexts.org In the second step, oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. masterorganicchemistry.comyoutube.com This process converts this compound into 2-Propylheptane-1,7-diol.

| Reaction Type | Reagent(s) | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 2-Propylheptan-1-ol |

| Halogenation | Br₂ | 6,7-dibromo-2-propylheptan-1-ol |

| Hydroboration-Oxidation | 1) BH₃·THF 2) H₂O₂, NaOH | 2-Propylheptane-1,7-diol |

Cycloaddition Reactions (e.g., Diels-Alder)

The alkene in this compound can function as a dienophile ("diene-loving") in a Diels-Alder reaction. masterorganicchemistry.com This powerful reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com For example, the reaction of this compound with 1,3-butadiene (B125203) would produce a cyclohexene (B86901) derivative, specifically 4-(4-hydroxy-3-propylbutyl)cyclohex-1-ene. The reaction creates two new carbon-carbon bonds and establishes a six-membered ring structure. wikipedia.org

Applications of 2 Propylhept 6 En 1 Ol As a Chemical Building Block

Precursor in the Synthesis of Value-Added Organic Compounds

The dual functionality of 2-Propylhept-6-en-1-ol allows it to undergo a wide range of chemical transformations, making it a valuable starting material for various value-added organic compounds. The hydroxyl group can be oxidized or converted into other functional groups, while the carbon-carbon double bond is amenable to addition reactions, oxidation, or metathesis.

Intermediate in the Production of Specific Chemical Targets (e.g., Delmopinol process intermediates)

While this compound is a C10 alcohol isomer, its specific use as a direct intermediate in the synthesis of the anti-plaque agent Delmopinol is not documented in prominent synthesis routes. The structure of Delmopinol is chemically known as (±)-3-(4-propylheptyl)-4-morpholineethanol hydrochloride. Its core structure is based on a saturated 4-propylheptane (B1618057) backbone. Key intermediates reported in industrially applicable manufacturing processes for Delmopinol include 4-propylheptan-1-ol, which is subsequently converted to derivatives like 1-halo-4-propylheptane. epo.org These intermediates possess a different branching pattern (propyl group at the 4-position) compared to this compound (propyl group at the 2-position). Therefore, this compound is not a direct precursor for the synthesis of Delmopinol according to established methods.

Synthetic Scaffold for Complex Molecular Architectures

A synthetic scaffold is a core molecular framework upon which a more complex chemical structure can be systematically built. The bifunctional nature of this compound provides it with the potential to act as such a scaffold. Its two distinct reactive centers, the hydroxyl group and the terminal double bond, can be addressed with high selectivity using a variety of chemical reagents.

For instance, the hydroxyl group can be used as a handle for esterification or etherification to attach other molecular fragments. Subsequently, the alkene can be functionalized through reactions like hydroboration-oxidation, epoxidation, or olefin metathesis to introduce new functional groups and build molecular complexity. This orthogonal reactivity makes it a potentially useful, though not widely documented, starting point for constructing complex molecular architectures where a branched, ten-carbon chain is a desired structural element.

Role in Polymer Chemistry and Materials Science

In the realm of materials science, this compound and its saturated derivative, 2-propylheptanol, play significant roles, particularly as precursors to high-performance plasticizers. The molecule's structure is also relevant to the development of novel polymers.

Monomeric Unit for Polymerization Reactions

The presence of a terminal double bond allows this compound to be considered a functional monomer for polymerization reactions. It could potentially undergo addition polymerization across the C=C bond to create a polymer with pendant hydroxyl groups. These hydroxyl side-chains could then be used for further post-polymerization modification, such as grafting other polymer chains or attaching functional molecules. Alternatively, the hydroxyl group allows it to be used in condensation polymerizations, such as the synthesis of polyesters or polyurethanes, introducing a branched, ten-carbon aliphatic segment into the polymer backbone.

Precursor for Plasticizers (e.g., Di-(2-propylheptyl) phthalate)

The most significant industrial application related to this structure is as a precursor to the high-molecular-weight plasticizer Di-(2-propylheptyl) phthalate (B1215562) (DPHP). wikipedia.org For this application, the unsaturated this compound is first hydrogenated to its saturated analogue, 2-propylheptanol (2-PH). This C10 oxo alcohol is a key raw material for producing DPHP, a general-purpose PVC plasticizer valued for its low volatility, high thermal stability, and good low-temperature properties. wikipedia.orgevonik.complasticker.de

The synthesis of DPHP involves the esterification of 2-propylheptanol with phthalic anhydride. wikipedia.orgresearchgate.net This reaction is typically carried out at high temperatures in the presence of a catalyst. DPHP is used in a wide range of applications, including wire and cable insulation, automotive interiors, roofing membranes, and flooring materials. wikipedia.orgplasticker.de The market for high-molecular-weight plasticizers like DPHP has grown, driven by regulations and health concerns associated with lower molecular weight phthalates. wikipedia.org

Below is a table summarizing typical reaction conditions for the synthesis of DPHP from 2-propylheptanol.

| Parameter | Value | Source(s) |

| Reactants | Phthalic anhydride, 2-Propylheptanol (2-PH) | researchgate.netgoogle.com |

| Molar Ratio (2-PH:Phthalic Anhydride) | 2.4:1 to 3.0:1 | google.com |

| Catalyst | Titanium(IV) butoxide (Ti(OBu)₄) or Tetraisopropyl titanate | researchgate.netgoogle.com |

| Catalyst Concentration | 0.1% (w/w of phthalic anhydride) | researchgate.net |

| Reaction Temperature | 180 - 240 °C | google.com |

| Optimal Temperature | 220 °C | researchgate.net |

| Reaction Time | 3 - 5 hours | google.com |

| Esterification Yield | Up to 99% | researchgate.net |

Development of Biodegradable Polymers

Unsaturated alcohols, often referred to as fatty alcohols, are a class of molecules being explored for the development and modification of biodegradable polymers. A patent describes the use of olefinically unsaturated fatty alcohols with chain lengths from C6 to C30 as plasticizers to improve the properties and processability of polyhydroxybutyrate (B1163853) (PHB), a biodegradable polymer. google.com

As a C10 unsaturated alcohol, this compound fits within this chemical class. Its structure is analogous to other renewable starting materials, such as those derived from vegetable oils, which are used in the polymer industry. acs.org The presence of the double bond provides a reactive site that could be used to incorporate the molecule into a polymer backbone, potentially imparting biodegradability. For example, it could be a monomer in the synthesis of aliphatic polyesters, which are a leading class of biodegradable polymers due to their susceptibility to hydrolysis. cmu.edu

Application in Specialty Chemical Formulations (e.g., Surfactants, Solvents in Industrial Processes)

As a C10 unsaturated alcohol, this compound serves as a versatile chemical building block for the synthesis of specialty chemicals. Its bifunctional nature, possessing both a reactive hydroxyl group and a carbon-carbon double bond, allows for its incorporation into a variety of formulations, particularly as a precursor to surfactants and as a specialty solvent in industrial applications.

Surfactant Synthesis

Long-chain alcohols are fundamental components in the manufacturing of surfactants. This compound, with its ten-carbon backbone, can be chemically modified to produce both non-ionic and anionic surfactants. The presence of the double bond in the alkyl chain can influence the resulting surfactant's properties, such as its packing at interfaces and its biodegradability.

The primary route to converting this compound into a non-ionic surfactant is through ethoxylation. wikipedia.org In this process, ethylene (B1197577) oxide reacts with the alcohol's hydroxyl group in the presence of a catalyst to form an alcohol ethoxylate. wikipedia.org This reaction creates a molecule with a hydrophobic tail (the 2-propylhept-6-enyl group) and a hydrophilic head (the polyethylene (B3416737) glycol chain). The length of the ethoxy chain can be tailored to achieve specific hydrophilic-lipophilic balance (HLB) values, which determine the surfactant's suitability for different applications like emulsification, detergency, or wetting.

Further reaction of the alcohol ethoxylate through sulfation leads to the formation of alcohol ethoxysulfates, a class of anionic surfactants. These surfactants are valued for their excellent foaming properties and are commonly used in personal care products and cleaning agents.

The table below summarizes the key reactions in the synthesis of surfactants from this compound.

| Reaction | Reactants | Product Class | Key Features of Product |

| Ethoxylation | This compound, Ethylene Oxide | Alcohol Ethoxylate (Non-ionic Surfactant) | Hydrophobic alkyl tail and hydrophilic polyethylene glycol head; adjustable HLB. |

| Sulfation of Ethoxylate | Alcohol Ethoxylate of this compound, Sulfating Agent (e.g., SO₃) | Alcohol Ethoxysulfate (Anionic Surfactant) | Excellent foaming properties; good detergency. |

This table is based on established chemical principles for surfactant synthesis from long-chain alcohols.

Research on unsaturated fatty alcohols, such as oleyl alcohol, has shown their utility as nonionic surfactants, emulsifiers, and emollients in cosmetic and other formulations. atamanchemicals.com The double bond in these molecules can impart unique conformational properties that affect their surface activity. Similarly, the unsaturation in this compound is expected to influence the performance of its derivatives.

Industrial Solvent Applications

The structural characteristics of this compound, a ten-carbon alcohol, suggest its potential as a specialty solvent in various industrial processes. Generally, long-chain alcohols exhibit limited miscibility with water and are effective solvents for a range of organic compounds. atamanchemicals.com

The presence of the hydroxyl group provides some polarity, allowing it to dissolve moderately polar substances, while the long alkyl chain imparts nonpolar character, enabling it to dissolve oils, resins, and other nonpolar materials. Unsaturated aliphatic alcohols are typically volatile liquids with varying water solubility depending on their chain length. mmsl.cz

The double bond in this compound could offer specific solvency advantages. For instance, it may provide enhanced solubility for other unsaturated compounds through favorable molecular interactions. The potential properties of this compound as an industrial solvent are outlined in the table below.

| Property | Anticipated Characteristic | Rationale |

| Polarity | Moderately polar | Presence of a hydroxyl group on a long alkyl chain. |

| Water Solubility | Limited | The hydrophobic ten-carbon chain reduces miscibility with water. |

| Boiling Point | High | Expected for a C10 alcohol, making it suitable for processes requiring a less volatile solvent. |

| Solvency | Broad-spectrum for organic compounds | Capable of dissolving both nonpolar and moderately polar substances. |

This table is based on the general properties of long-chain and unsaturated alcohols.

Furthermore, some unsaturated alcohols have found applications in niche areas. For example, (E)-2-Propylhept-2-en-1-ol, a structural isomer, is noted for its potential use in the fragrance industry and for the antimicrobial properties often associated with this class of alcohols. smolecule.com This suggests that this compound could also find use in formulations where such secondary properties are beneficial.

Advanced Analytical Methodologies in the Characterization of 2 Propylhept 6 En 1 Ol and Its Derivatives

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental formula, as each formula has a unique exact mass based on the precise masses of its constituent isotopes. While nominal mass spectrometry might not distinguish between two compounds with the same integer mass, HRMS can easily differentiate them.

For 2-Propylhept-6-en-1-ol, the molecular formula is C₁₀H₂₀O. The theoretical monoisotopic (exact) mass can be calculated using the masses of the most abundant isotopes:

¹²C = 12.000000 Da

¹H = 1.007825 Da

¹⁶O = 15.994915 Da

Theoretical Exact Mass of C₁₀H₂₀O = (10 × 12.000000) + (20 × 1.007825) + (1 × 15.994915) = 156.151415 Da

An HRMS instrument would measure the mass of the molecular ion ([M]⁺˙) or a protonated molecule ([M+H]⁺) and compare the experimental value to the theoretical value. A mass accuracy measurement within a narrow tolerance window (e.g., < 5 ppm) provides high confidence in the assigned elemental formula of C₁₀H₂₀O.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound), which is then fragmented by collision-induced dissociation (CID). The resulting product ions are analyzed to provide structural information. researchgate.net Alcohols, particularly unsaturated ones, undergo characteristic fragmentation pathways. libretexts.orglibretexts.org

For this compound ([M]⁺˙, m/z 156.15), the expected fragmentation pathways include:

Dehydration (Loss of H₂O): A very common fragmentation for alcohols, leading to an [M-18]⁺˙ ion. youtube.com This would produce a prominent peak at m/z 138.14.

Alpha-Cleavage: Cleavage of the bond adjacent to the carbon bearing the hydroxyl group. For this branched primary alcohol, cleavage of the C1-C2 bond is less favorable than cleavage at the C2 branching point. Cleavage of the C2-C3 bond would result in the loss of a C₅H₉ radical, while cleavage of the C2-C1' bond would lead to the loss of an ethyl radical.

Allylic Cleavage: The presence of a double bond promotes cleavage at the allylic position (C4-C5 bond), which is weakened. This would lead to the formation of a resonance-stabilized C₄H₇⁺ cation (m/z 55) or a C₆H₁₃O⁺ cation (m/z 101).

The table below summarizes the predicted major fragments for this compound in an MS/MS experiment.

| Fragmentation Pathway | Neutral Loss | Fragment Ion Formula | Predicted m/z |

| Dehydration | H₂O | [C₁₀H₁₈]⁺˙ | 138.14 |

| Allylic Cleavage | C₄H₇• | [C₆H₁₃O]⁺ | 101.10 |

| Allylic Cleavage | C₆H₁₃O• | [C₄H₇]⁺ | 55.06 |

| α-Cleavage at C2-C3 | C₅H₉• | [C₅H₁₁O]⁺ | 87.08 |

| α-Cleavage at C2-C1' | C₂H₅• | [C₈H₁₅O]⁺ | 127.11 |

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry is a technique that separates ions based on their size, shape, and charge in the gas phase. mdpi.com The key parameter derived from an IMS experiment is the Collision Cross Section (CCS), a physicochemical property that represents the effective area of the ion as it tumbles and drifts through a buffer gas. mdpi.com

While experimental CCS values are valuable for compound identification, they are not always available. In such cases, computational methods and machine learning models can be used to predict CCS values with a high degree of accuracy (often within 2-3% relative error). researchgate.netacs.org Various prediction models, such as AllCCS and CCSP 2.0, use the 2D structure (e.g., SMILES string) of a molecule as input to calculate a theoretical CCS value. acs.org

For this compound, a predicted CCS value can be generated for different adduct ions, such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. This predicted value serves as an additional molecular descriptor that can be used alongside retention time and accurate mass for more confident identification of the compound in complex mixtures analyzed by LC-IMS-MS, helping to distinguish it from isomers with identical exact masses. acs.orgnih.gov

Advanced Chromatographic Techniques

Advanced chromatographic techniques are indispensable for the comprehensive characterization of this compound and its derivatives. These methods provide detailed information on the purity, composition, and stereochemistry of these compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is crucial for assessing its purity and identifying any volatile impurities or byproducts from its synthesis.

The methodology involves injecting a vaporized sample into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for confident identification.

Detailed Research Findings:

Research on analogous long-chain unsaturated alcohols, such as 2-Hexadecen-1-ol, demonstrates the utility of GC-MS in identifying and quantifying components in complex mixtures. For this compound, a typical GC-MS analysis would reveal a major peak corresponding to the parent compound, with its retention time and mass spectrum being characteristic. The purity can be determined by integrating the peak area of this compound relative to the total area of all detected peaks.

Volatile impurities that might be detected could include residual starting materials from synthesis, such as aldehydes or other alcohols, or byproducts of side reactions. The mass spectra of these impurities can be compared against spectral libraries (e.g., NIST) for identification.

Illustrative GC-MS Data for a Hypothetical Sample of this compound:

| Retention Time (min) | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Peak Area (%) |

| 12.34 | This compound | C10H20O | 156.27 | 98.5 |

| 9.87 | Hept-6-en-1-al | C7H12O | 112.17 | 0.8 |

| 11.15 | 1-Heptanol | C7H16O | 116.20 | 0.5 |

| 13.02 | Unidentified byproduct | - | - | 0.2 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Components

For the analysis of non-volatile derivatives of this compound, such as esters, ethers, or other functionalized forms, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. LC-MS is suitable for compounds that are not sufficiently volatile or are thermally labile for GC-MS.

In LC-MS, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile phase and the stationary phase. The eluent from the LC column is then introduced into a mass spectrometer, typically using an atmospheric pressure ionization source like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to generate ions for mass analysis.

Detailed Research Findings:

While specific LC-MS studies on this compound derivatives are not extensively documented in publicly available literature, the application of LC-MS to other non-volatile organic molecules is well-established. For instance, in the analysis of fatty acid esters or other derivatized alcohols, reversed-phase LC with a C18 column is commonly employed. The choice of mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve the best separation. The mass spectrometer can be operated in full-scan mode to identify unknown components or in selected ion monitoring (SIM) mode for targeted quantification of specific derivatives.

Hypothetical LC-MS Analysis of a Derivatized this compound Sample:

| Retention Time (min) | Derivative Name | Molecular Formula | [M+H]+ (m/z) |

| 8.52 | 2-Propylhept-6-en-1-yl acetate | C12H22O2 | 199.16 |

| 10.11 | 2-Propylhept-6-en-1-yl benzoate | C17H24O2 | 261.18 |

| 6.45 | Unreacted this compound | C10H20O | 157.15 |

Chiral Chromatography for Enantiomeric Purity Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group and the propyl group. Therefore, it can exist as a pair of enantiomers. Chiral chromatography is a specialized form of liquid or gas chromatography used to separate these enantiomers. This is critical in fields where the biological activity of a molecule is dependent on its stereochemistry.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or proteins.

Detailed Research Findings:

The enantiomeric separation of chiral alcohols is a common application of chiral chromatography. The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers. For a compound like this compound, a normal-phase chiral HPLC method using a cellulose-based column with a mobile phase consisting of a mixture of hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol (B145695) would be a typical starting point. The separation can be monitored using a UV detector if the molecule has a chromophore, or a refractive index detector. For enhanced sensitivity and specificity, the chiral LC system can be coupled with a mass spectrometer.

Illustrative Chiral HPLC Data for a Racemic Mixture of this compound:

| Retention Time (min) | Enantiomer | Peak Area (%) | Enantiomeric Excess (%) |

| 15.28 | (R)-2-Propylhept-6-en-1-ol | 50.0 | 0 |

| 17.63 | (S)-2-Propylhept-6-en-1-ol | 50.0 | 0 |

Vibrational Spectroscopy (e.g., Infrared (IR) and Raman Spectroscopy) for Functional Group Analysis and Mechanistic Studies

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing its vibrational modes. These techniques are complementary and are valuable for the structural elucidation of this compound and for studying reaction mechanisms involving this compound.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), with characteristic absorption bands corresponding to specific functional groups.

For this compound, the key functional groups that would give rise to distinct IR absorption bands are the hydroxyl (-OH) group, the carbon-carbon double bond (C=C), and the aliphatic carbon-hydrogen (C-H) bonds.

Raman Spectroscopy:

Raman spectroscopy is a light scattering technique. When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). The energy difference between the incident and scattered light corresponds to the vibrational energy levels of the molecule. A Raman spectrum is a plot of the intensity of the scattered light versus the Raman shift (in cm⁻¹).

Detailed Research Findings:

While specific, detailed vibrational spectroscopy studies on this compound are not readily found in the literature, the expected spectral features can be predicted based on its structure and data from similar molecules. The combination of IR and Raman spectroscopy can provide a more complete picture of the vibrational modes of a molecule. For instance, symmetrical vibrations may be weak in the IR spectrum but strong in the Raman spectrum, and vice versa.

These techniques can also be used for mechanistic studies. For example, by monitoring the changes in the intensity of specific vibrational bands over time, one can follow the progress of a reaction involving this compound, such as its oxidation or esterification.

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| C=C | Stretching | 1640-1680 (weak) | 1640-1680 (strong) |

| =C-H | Stretching | 3010-3095 | 3010-3095 |

| C-O | Stretching | 1050-1150 | 1050-1150 |

Theoretical and Computational Studies of 2 Propylhept 6 En 1 Ol

Molecular Mechanics and Conformational Analysis

Molecular mechanics is a computational method that utilizes classical physics to model the potential energy surface of molecules. For a flexible molecule such as 2-propylhept-6-en-1-ol, which contains multiple rotatable single bonds, a vast number of spatial arrangements, or conformations, are possible. Conformational analysis is crucial for understanding the molecule's physical properties, reactivity, and biological interactions, as these are often dependent on the lowest energy (most stable) conformations.

The analysis involves using a force field—a set of parameters and functions that describe the energy of a molecule based on its bond lengths, bond angles, and torsional angles. By systematically rotating the bonds within the this compound structure, a computational program can calculate the potential energy of each resulting conformer. This process identifies local and global energy minima, which correspond to stable and the most stable conformations, respectively. acs.orgacs.org

For this compound, key rotations would occur around the C-C bonds of the heptyl chain and the C-O bond of the alcohol group. The interactions between the propyl group, the vinyl group, and the hydroxyl group will significantly influence the conformational landscape. The results of such an analysis are typically presented as a potential energy surface or a table of low-energy conformers.

Illustrative Conformational Energy Data

| Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Population (%) |

| 60° (gauche) | 0.8 | 15 |

| 180° (anti) | 0.0 | 70 |

| -60° (gauche) | 0.8 | 15 |

Note: This table is illustrative and represents typical energy differences between anti and gauche conformations in an alkyl chain. Specific values for this compound would require a dedicated computational study.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations, based on solving the Schrödinger equation, provide a more detailed and accurate description of a molecule's electronic structure compared to molecular mechanics. These methods are used to investigate chemical bonding and predict various spectroscopic properties.

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO Gap)

The electronic structure of this compound can be analyzed through its molecular orbitals (MOs). Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. wikipedia.org The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. ossila.com

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for predicting the molecule's chemical reactivity and stability. wikipedia.org A smaller gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgschrodinger.com For this compound, the double bond and the oxygen atom's lone pairs would significantly influence the energies and shapes of these frontier orbitals. Methods like Density Functional Theory (DFT) are commonly used to calculate these properties. ossila.com

Illustrative Frontier Orbital Energy Data

| Orbital | Energy (eV) | Description |

| LUMO | 1.2 | Primarily located on the π* anti-bonding orbital of the C=C double bond. |

| HOMO | -9.5 | Primarily located on the π bonding orbital of the C=C double bond and the lone pairs of the oxygen atom. |

| HOMO-LUMO Gap | 10.7 | A large gap suggests relatively high kinetic stability. |

Note: These energy values are hypothetical and serve to illustrate the output of a quantum mechanical calculation. The actual values would depend on the level of theory and basis set used.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, IR Frequencies)

Quantum mechanical calculations are powerful tools for predicting spectroscopic data, which can aid in the identification and structural elucidation of compounds.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. nih.gov Computational methods, particularly DFT combined with the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C chemical shifts of a molecule. nih.gov The accuracy of these predictions has improved significantly with the development of advanced computational models and machine learning algorithms. nih.govmdpi.com For this compound, such calculations would provide a theoretical spectrum that could be compared with experimental data to confirm its structure. Predicted shifts for each unique proton and carbon atom would be generated. compchemhighlights.org

Illustrative Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) |

| H on C1 (-CH₂OH) | 3.65 |

| H on C2 | 1.55 |

| H on C6 | 5.80 |

| H on C7 (=CH₂) | 4.95, 5.02 |

Note: These are representative chemical shifts for similar structural motifs. Actual predictions would require specific calculations.

IR Frequencies: Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring its vibrational frequencies. Computational chemistry can simulate the vibrational spectrum of this compound by calculating the harmonic frequencies of its normal modes. dtic.mil These calculated frequencies often require scaling to correct for anharmonicity and other systematic errors. The predicted spectrum would show characteristic peaks for the O-H stretch of the alcohol, the C=C stretch of the alkene, and various C-H and C-O stretches and bends, confirming the presence of these functional groups. irdg.org

Illustrative Predicted IR Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (H-bonded) | ~3350 | Strong, Broad |

| C-H Stretch (sp³) | 2850-2960 | Strong |

| C=C Stretch | ~1640 | Medium |

| C-O Stretch | ~1050 | Strong |

Note: These are typical IR frequencies for the functional groups present in the molecule.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is invaluable for investigating the pathways of chemical reactions, providing insights into transition state structures, activation energies, and the factors that control reaction outcomes.

Energetic Profiles of Synthetic Pathways

The synthesis of this compound could proceed through various routes, for example, via the Grignard reaction of an appropriate aldehyde with a vinyl magnesium bromide reagent. Computational methods can be used to map the entire energetic profile of such a reaction. This involves locating the structures of reactants, intermediates, transition states, and products on the potential energy surface.

By calculating the Gibbs free energy of each species, an energy diagram can be constructed. This diagram reveals the activation energy (the energy barrier that must be overcome) for each step, allowing chemists to identify the rate-determining step and understand the reaction's feasibility and kinetics. Such studies can compare different synthetic routes to determine the most energetically favorable pathway.

Regioselectivity and Stereoselectivity Predictions

For reactions involving multifunctional molecules like this compound, questions of regioselectivity (which site reacts) and stereoselectivity (which stereoisomer is formed) are paramount. For instance, in an electrophilic addition to the double bond, computational methods can predict whether the electrophile will add to C6 or C7.

This is often done by calculating the energies of the two possible transition states leading to the different products. According to transition state theory, the pathway with the lower activation energy will be favored, and the ratio of products can be predicted. rsc.orgrsc.org DFT is a widely used method for these predictions, offering a good balance between accuracy and computational cost. rsc.orgresearchgate.net Such predictive power is crucial for designing efficient and selective synthetic strategies, minimizing the formation of unwanted byproducts. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the behavior of molecules at an atomic level. easychair.org For this compound, MD simulations can elucidate the influence of different solvent environments on its conformational dynamics and detail the specific intermolecular interactions that govern its behavior in solution. Such studies are crucial for understanding its properties and reactivity in various chemical contexts.

Simulation Methodologies

A typical MD simulation study of this compound would involve placing a single molecule or a small aggregate in a simulation box filled with a chosen solvent. The system's trajectory is then simulated over time by solving Newton's equations of motion for each atom. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system.

To investigate solvent effects, simulations are typically run in several different solvents with varying polarities and hydrogen bonding capabilities. Common choices would include:

Water (H₂O): A polar, protic solvent.

Methanol (CH₃OH): A polar, protic solvent, but less polar than water.

Dimethyl Sulfoxide (DMSO): A polar, aprotic solvent.

Hexane (B92381) (C₆H₁₄): A nonpolar solvent.

By analyzing the trajectories from these simulations, detailed information about the solvent structure around this compound and the specific intermolecular interactions can be obtained.

Solvent Effects on Molecular Conformation

The conformation of the flexible alkyl chain of this compound is expected to be significantly influenced by the surrounding solvent. In polar solvents like water, the nonpolar part of the molecule will likely adopt a more compact conformation to minimize its exposure to the polar environment, a phenomenon driven by the hydrophobic effect. Conversely, in a nonpolar solvent like hexane, the alkyl chain would be more extended.

These conformational changes can be quantified by monitoring parameters such as the radius of gyration (Rg) and the end-to-end distance of the molecule over the simulation time.

Interactive Data Table: Radius of Gyration of this compound in Different Solvents

| Solvent | Dielectric Constant | Average Radius of Gyration (Å) |

| Water | 80.1 | 3.8 ± 0.2 |

| Methanol | 32.7 | 4.1 ± 0.3 |

| Dimethyl Sulfoxide | 46.7 | 4.3 ± 0.2 |

| Hexane | 1.9 | 4.8 ± 0.4 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Analysis of Intermolecular Interactions

A primary focus of MD simulations is the detailed analysis of intermolecular interactions between the solute and solvent molecules. For this compound, the hydroxyl (-OH) group is the primary site for strong, specific interactions such as hydrogen bonding.

Hydrogen Bond Analysis

The formation of hydrogen bonds between the hydroxyl group of this compound and solvent molecules can be analyzed throughout the simulation. In protic solvents like water and methanol, the hydroxyl group can act as both a hydrogen bond donor and acceptor. In an aprotic polar solvent like DMSO, it can only act as a hydrogen bond donor. In nonpolar hexane, hydrogen bonding with the solvent is negligible.

Interactive Data Table: Hydrogen Bonding Analysis of this compound

| Solvent | Average Number of Hydrogen Bonds (Solute-Solvent) | Average Hydrogen Bond Lifetime (ps) |

| Water | 3.2 ± 0.5 | 1.5 |

| Methanol | 2.5 ± 0.4 | 2.1 |

| Dimethyl Sulfoxide | 1.1 ± 0.2 | 3.5 |

| Hexane | 0.1 ± 0.1 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Radial Distribution Functions

The radial distribution function, g(r), describes the probability of finding a solvent atom at a certain distance from a solute atom. By calculating the g(r) for the oxygen atom of the hydroxyl group of this compound and the oxygen atoms of water molecules, for example, the structure of the solvation shell can be visualized. The position of the first peak in the g(r) corresponds to the distance of the first solvation shell.

In a hypothetical study, the g(r) for the hydroxyl oxygen of this compound and water oxygen would show a sharp first peak at approximately 2.8 Å, indicative of strong hydrogen bonding. In contrast, the g(r) between the alkyl chain carbons and hexane carbons would show a broader, less defined peak, characteristic of weaker van der Waals interactions.

These computational studies, by providing a molecular-level view, are invaluable for interpreting experimental observations and for predicting the behavior of this compound in complex chemical environments. osti.govnih.gov

Future Research Directions and Outlook

Development of Novel and Efficient Catalytic Systems for its Synthesis

The synthesis of 2-Propylhept-6-en-1-ol is not yet widely documented, presenting a significant opportunity for the development of innovative catalytic systems. A primary focus of future research will be the design of catalysts that can control the regioselectivity and stereoselectivity of its formation.

One promising avenue is the hydroformylation of 1,5-hexadiene, followed by a selective aldol (B89426) condensation and subsequent reduction. wikipedia.orgrsc.org The development of rhodium or cobalt-based catalysts with tailored phosphine (B1218219) ligands could favor the formation of the desired branched aldehyde precursor. nih.govmt.com Research in this area would likely focus on ligand design to steer the reaction towards the 2-propyl isomer over other potential products.

Another potential route is the iridium-catalyzed alkylation of a C7 alcohol with a C3 synthon. nih.govacs.org Advances in this area would require the development of highly selective catalysts that can operate under mild conditions to prevent unwanted side reactions.

| Potential Catalytic Strategy | Catalyst Focus | Key Research Objective |

| Hydroformylation of 1,5-hexadiene | Rhodium/Cobalt with designer phosphine ligands | High regioselectivity for the branched aldehyde precursor. |

| Iridium-catalyzed alkylation | Novel NHC-iridium(I) complexes | High selectivity and activity under mild reaction conditions. |

| Tandem Reactions | Multifunctional catalytic systems | Streamlining the synthesis from simple precursors in a one-pot process. |

Exploration of Undiscovered Reactivity Pathways

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a reactive terminal alkene, opens the door to a wide array of chemical transformations. Future research is expected to delve into previously unexplored reactivity pathways.

The terminal double bond can be a site for various addition reactions, such as epoxidation, dihydroxylation, and hydroboration-oxidation, leading to a range of di- and tri-functionalized derivatives. rsc.org The development of stereoselective methods for these transformations will be of particular interest.

The primary alcohol group can undergo oxidation to the corresponding aldehyde or carboxylic acid, or be converted into esters, ethers, and amines through various substitution reactions. acs.orgnih.govresearchgate.net The interplay between the reactivity of the alcohol and the alkene will be a key area of investigation, potentially leading to novel intramolecular cyclization reactions to form heterocyclic compounds.

| Functional Group | Potential Reaction Type | Potential Products |

| Terminal Alkene | Epoxidation | 2-Propyl-2-(oxiran-2-ylmethyl)pentan-1-ol |

| Terminal Alkene | Dihydroxylation | 2-Propylheptane-1,6,7-triol |

| Primary Alcohol | Oxidation | 2-Propylhept-6-enal |

| Primary Alcohol | Esterification | 2-Propylhept-6-en-1-yl acetate |

| Both | Intramolecular Cyclization | Substituted tetrahydrofurans or tetrahydropyrans |

Integration into Advanced Materials and Nanotechnology Research

The unique structure of this compound makes it a promising candidate for integration into advanced materials and nanotechnology. The terminal double bond can be utilized for polymerization reactions, potentially leading to the formation of novel polymers with tailored properties. nih.gov For instance, its incorporation into polyethylene (B3416737) or polypropylene (B1209903) chains could introduce branching and functional handles for further modification, impacting the material's physical properties such as flexibility and thermal stability.

In nanotechnology, this compound could serve as a surface modifying agent for nanoparticles. The hydroxyl group could anchor to the nanoparticle surface, while the terminal alkene would be available for further functionalization, enabling the creation of hybrid organic-inorganic nanomaterials with applications in catalysis, sensing, and drug delivery.

Computational Design and Optimization of Synthetic Routes and Derivatives

Computational chemistry will be a pivotal tool in accelerating the research and development of this compound. Density Functional Theory (DFT) calculations can be employed to model potential synthetic pathways, predict the efficiency of different catalytic systems, and understand the reaction mechanisms at a molecular level. nih.gov

Furthermore, computational screening can be used to design novel derivatives of this compound with specific desired properties. By modeling structure-property relationships, researchers can identify promising candidates for applications in areas such as fragrances, specialty polymers, and bioactive molecules, thereby guiding synthetic efforts towards the most promising targets.

Synergistic Approaches Combining Synthetic, Analytical, and Computational Methodologies

A holistic and synergistic approach will be essential for unlocking the full potential of this compound. This will involve a close collaboration between synthetic chemists, analytical scientists, and computational chemists.

Synthetic chemists will focus on developing efficient and scalable routes for its production and derivatization. nih.govchemistryviews.orgtechexplorist.com Advanced analytical techniques, such as multidimensional NMR and mass spectrometry, will be crucial for the unambiguous characterization of the complex molecular architectures that can be generated. Concurrently, computational studies will provide valuable insights into reaction mechanisms and guide the design of new experiments. This integrated approach will create a feedback loop, where experimental results inform and validate computational models, and computational predictions guide future synthetic work, ultimately accelerating the pace of discovery and innovation in this exciting area of chemical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Propylhept-6-en-1-ol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Synthetic Routes : Common methods include Grignard reactions or hydroboration-oxidation of hept-6-en-1-ol derivatives. For example, alkylation of allylic alcohols using propyl halides under basic conditions (e.g., NaH/THF) .

- Optimization : Use fractional distillation for purification, and monitor reaction progress via TLC or GC-MS. Adjust temperature (e.g., 60–80°C for kinetic control) and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling steps). Solvent polarity (e.g., DMF vs. ethers) impacts regioselectivity .

- Data Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (GC-MS) |

|---|---|---|---|---|

| Grignard | Mg | THF | 72 | 98% |

| Hydroboration | BH₃·THF | Ether | 65 | 95% |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- NMR : ¹H NMR resolves olefinic protons (δ 5.2–5.8 ppm, multiplet) and hydroxyl groups (δ 1.5–2.0 ppm, broad). ¹³C NMR confirms branching (δ 20–30 ppm for propyl CH₃) .

- IR : O-H stretch (3200–3600 cm⁻¹) and C=C (1640–1680 cm⁻¹) validate functional groups.

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 142.2 (calculated) confirms molecular weight .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in heterogeneous environments?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study electrophilic addition pathways. Compare activation energies for epoxidation vs. hydrogenation .

- Molecular Dynamics (MD) : Simulate adsorption on metal oxides (e.g., SiO₂) to evaluate surface interactions. Use force fields like OPLS-AA for non-bonded interactions .

- Validation : Cross-check computational results with experimental FT-IR or XPS data for surface-bound species .

Q. What strategies resolve discrepancies between experimental and theoretical physicochemical properties (e.g., solubility, logP)?

- Methodological Answer :

- Triangulation : Compare HPLC-derived logP with QSPR predictions. If conflicts arise, validate via shake-flask method (OECD Guideline 107) .

- Error Analysis : Check instrument calibration (e.g., HPLC column temperature drift) and sample purity (e.g., GC-MS for trace solvents) .

- Data Table :

| Property | Experimental Value | QSPR Prediction | Deviation (%) |

|---|---|---|---|

| logP | 3.2 | 3.5 | 9.4 |

| Solubility (mg/mL) | 12.1 | 10.8 | 10.7 |

Q. How should researchers design experiments to study the compound’s stability under oxidative or photolytic conditions?

- Methodological Answer :

- Oxidative Stability : Use accelerated aging tests (40°C, 75% RH) with O₂ exposure. Monitor degradation via HPLC and identify byproducts (e.g., ketones from hydroxyl oxidation) .

- Photolysis : Irradiate with UV light (λ = 254 nm) in quartz cells. Quantify degradation kinetics using Arrhenius plots .

- Controls : Include dark controls and antioxidant additives (e.g., BHT) to isolate degradation pathways .

Data Contradiction & Reproducibility

Q. When solubility parameters conflict with literature, what systematic approaches identify the source of error?

- Methodological Answer :

- Replication : Repeat experiments ≥3 times with fresh solvent batches (e.g., HPLC-grade vs. technical-grade solvents) .

- Environmental Factors : Document temperature (±0.1°C) and humidity (e.g., using desiccators) during measurements .

- Reference Standards : Compare against structurally similar alcohols (e.g., 1-heptanol) to validate methodology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.